2-(((1S,2S,3R,4S,5S)-2,3,4-三(苄氧基)-5-((苄氧基)甲基)-5-羟基环己基)氨基)丙烷-1,3-二醇

描述

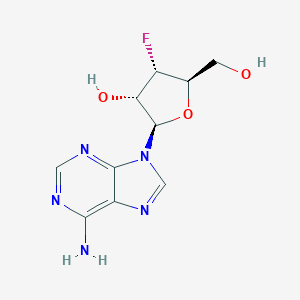

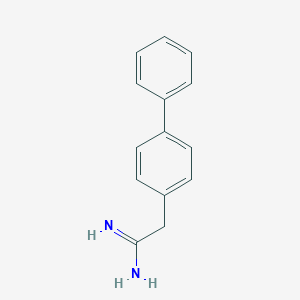

The compound is a complex organic molecule that appears to be a derivative of cyclohexane with multiple benzyloxy substituents and an amino diol moiety. This structure suggests potential applications in the field of organic chemistry and materials science due to its intricate and potentially preorganized structure for further chemical reactions.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, introduction of functional groups, and the protection and deprotection of these groups. In the case of cryptands, as mentioned in the first paper, the use of 1,3-dioxane units facilitates the preorganization required for macrocyclization reactions, which could be a relevant strategy for synthesizing the compound . The second paper describes a cobalt-catalyzed synthesis involving palladium-catalyzed alkynylations and cyclobutabenzoannelations, which could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of such a compound would likely be characterized by techniques such as single crystal X-ray diffraction, NMR, and MS, as indicated in the first paper . These techniques would allow for the determination of the stereochemistry and confirmation of the expected structure. The presence of multiple benzyloxy groups would likely result in a complex NMR spectrum, but the use of 1,3-dioxane units could simplify the assignment of the structure .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the presence of the benzyloxy and amino diol groups. The benzyloxy groups could undergo various substitution reactions, while the amino diol moiety could participate in reactions typical for amines and alcohols, such as acylation, alkylation, and the formation of Schiff bases. The third paper provides an example of a Schiff base formation using a similar diol and an aldehyde, which could be a reaction pathway relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple benzyloxy groups would likely increase the compound's hydrophobicity, while the amino diol moiety could contribute to its solubility in polar solvents. The fourth paper discusses the rearrangement of tris(arylmethylene)cyclohexanes to tris(arylmethyl)benzenes, which could suggest that the compound might also undergo similar rearrangements under certain conditions, such as the presence of gaseous hydrogen bromide .

科学研究应用

合成和化学转化

- 该化合物是多羟基化去-托烷生物碱全合成中的关键中间体,例如 1,3,5-三表-卡利斯蒂金 B2 (Lo Re 等人,2009)。

- 它在旋光活性假-β-L-阿拉吡喃糖和假-α-D-甘露吡喃糖的合成中起着至关重要的作用,表明其在碳水化合物化学中的重要性(Tadano 等人,1987)。

- 在有机化学领域,它作为构建复杂分子结构(如 3-氧杂-7-硫杂-1-r-氮杂双环[3.3.0]-c-5-辛烷)的基本构件(But 等人,2010)。

在核苷类似物合成中的作用

- 该化合物用于合成源自碳环 5-C-(羟甲基)己吡喃糖的嘌呤核苷类似物,突出了其在核苷化学中的作用(Hřebabecký 等人,2004)。

在手性构件中的应用

- 它有助于三环[3.2.1.02,7]辛烷的对映选择性合成,三环[3.2.1.02,7]辛烷是萜烯的手性构件,展示了其在立体化学中的多功能性(Braun 等人,1995)。

属性

IUPAC Name |

2-[[(1S,2S,3R,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H45NO7/c40-22-33(23-41)39-34-21-38(42,28-43-24-29-13-5-1-6-14-29)37(46-27-32-19-11-4-12-20-32)36(45-26-31-17-9-3-10-18-31)35(34)44-25-30-15-7-2-8-16-30/h1-20,33-37,39-42H,21-28H2/t34-,35-,36+,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSHUNINHUTCLX-ILOBPARPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H45NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((1S,2S,3R,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexyl)amino)propane-1,3-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)

![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)